molecular formula C16H18O B14331507 4,5,5A,6,6A,7,8,10A-Octahydroacephenanthrylen-6-OL CAS No. 111836-26-1

4,5,5A,6,6A,7,8,10A-Octahydroacephenanthrylen-6-OL

Cat. No.: B14331507
CAS No.: 111836-26-1
M. Wt: 226.31 g/mol
InChI Key: ITAWCIFVBMBZSN-UHFFFAOYSA-N
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Description

4,5,5A,6,6A,7,8,10A-Octahydroacephenanthrylen-6-OL is a chemical compound known for its unique structure and properties It is a polycyclic compound with multiple fused rings, which contributes to its stability and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,5A,6,6A,7,8,10A-Octahydroacephenanthrylen-6-OL typically involves multi-step organic reactions. One common synthetic route includes the hydrogenation of acephenanthrylene derivatives under specific conditions to achieve the desired octahydro structure. The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of high-pressure hydrogenation and advanced catalytic systems can optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,5,5A,6,6A,7,8,10A-Octahydroacephenanthrylen-6-OL can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or alcohols using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can further hydrogenate the compound to form more saturated derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of ketones or alcohols.

    Reduction: Formation of more saturated hydrocarbons.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4,5,5A,6,6A,7,8,10A-Octahydroacephenanthrylen-6-OL has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,5,5A,6,6A,7,8,10A-Octahydroacephenanthrylen-6-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4,5,5A,6,6A,7,8,10A-Octahydroacephenanthrylen-6-ONE: A ketone derivative with similar structural features.

    4,5,5A,6,6A,7,8,10A-Octahydroacephenanthrylen-6-AMINE: An amine derivative with potential biological activity.

Uniqueness

4,5,5A,6,6A,7,8,10A-Octahydroacephenanthrylen-6-OL is unique due to its specific hydroxyl functional group, which imparts distinct chemical and biological properties. This hydroxyl group can participate in hydrogen bonding and other interactions, making the compound versatile for various applications.

Properties

CAS No.

111836-26-1

Molecular Formula

C16H18O

Molecular Weight

226.31 g/mol

IUPAC Name

4,5,5a,6,6a,7,8,10a-octahydroacephenanthrylen-6-ol

InChI

InChI=1S/C16H18O/c17-16-13-6-2-1-5-11(13)12-7-3-4-10-8-9-14(16)15(10)12/h1,3-5,7,11,13-14,16-17H,2,6,8-9H2

InChI Key

ITAWCIFVBMBZSN-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C=C1)C3=CC=CC4=C3C(C2O)CC4

Origin of Product

United States

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